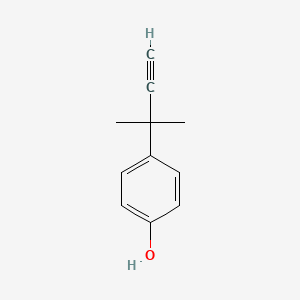
4-(2-Methylbut-3-yn-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylbut-3-yn-2-yl)phenol is an organic compound with the molecular formula C11H12O. It is also known by its IUPAC name, 4-(1,1-dimethyl-2-propynyl)phenol. This compound is characterized by a phenolic group attached to a 2-methylbut-3-yn-2-yl substituent. It is a white to off-white powder with a melting point of 53-54°C .
作用机制
Mode of Action
It’s structurally similar to 2-methylbut-3-yn-2-ol, which is used as a monoprotected version of acetylene . This suggests that 4-(2-Methylbut-3-yn-2-yl)phenol may interact with its targets in a similar manner, but this needs to be confirmed by further studies.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. 2-methylbut-3-yn-2-ol, a similar compound, is used as an intermediate in the industrial route to geraniol , suggesting that this compound may also influence terpenoid pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity, but more research is needed to confirm this.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbut-3-yn-2-yl)phenol typically involves the coupling of p-iodophenol with 2-methylbut-3-yn-2-ol in the presence of a palladium catalyst. The reaction is carried out in a triethylamine solvent with copper(I) iodide and triphenylphosphine as co-catalysts . The reaction conditions are generally mild, and the product is obtained in good yield after purification.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar routes but may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality and higher yields.
化学反应分析
Types of Reactions
4-(2-Methylbut-3-yn-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Substitution: Halogenated or nitrated phenols.
科学研究应用
4-(2-Methylbut-3-yn-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Phenol: The parent compound with a simpler structure.
4-Ethynylphenol: Similar structure but with an ethynyl group instead of the 2-methylbut-3-yn-2-yl group.
4-(2-Methylbut-3-yn-2-yl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
4-(2-Methylbut-3-yn-2-yl)phenol is unique due to the presence of both a phenolic group and a 2-methylbut-3-yn-2-yl substituent. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in simpler phenolic compounds .
属性
IUPAC Name |
4-(2-methylbut-3-yn-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h1,5-8,12H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCVANMUSKLWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53987-51-2 |
Source


|
| Record name | 4-(2-methylbut-3-yn-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














